6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate
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Overview
Description
6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives, which may have enhanced biological activities .
Scientific Research Applications
6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid: Similar structure but with a different position of the bromine atom.
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with similar quinoline structures but different substituents.
Uniqueness
6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H8Br2NO2- |
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Molecular Weight |
406.05 g/mol |
IUPAC Name |
6-bromo-2-(2-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H9Br2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21)/p-1 |
InChI Key |
ZKFNAFHIFMSEOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Br |
Origin of Product |
United States |
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